molecular formula C12H10FNO B13385223 2-(Benzyloxy)-4-fluoropyridine

2-(Benzyloxy)-4-fluoropyridine

Cat. No.: B13385223
M. Wt: 203.21 g/mol
InChI Key: RHCFJCFZYPOSQB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluoropyridine: is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a benzyloxy group at the 2-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluoropyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2-(Benzyloxy)-4-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-4-fluoropyridine is unique due to the combined presence of the benzyloxy group and the fluorine atom, which imparts distinct electronic and steric properties. This combination can enhance its utility in various chemical and biological applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-fluoro-2-phenylmethoxypyridine

InChI

InChI=1S/C12H10FNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

RHCFJCFZYPOSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)F

Origin of Product

United States

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